molecular formula C15H20N2O B2678460 1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one CAS No. 2361638-71-1

1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one

Cat. No.: B2678460
CAS No.: 2361638-71-1
M. Wt: 244.338
InChI Key: VHAMAUHVMBIBLD-UHFFFAOYSA-N
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Description

1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a tetrahydrobenzazepine ring system, and a prop-2-en-1-one moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzazepine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylamino Group: This step often involves the reaction of the benzazepine intermediate with dimethylamine in the presence of a suitable catalyst.

    Attachment of the Prop-2-en-1-one Moiety: This final step can be accomplished through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group may play a role in binding to receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in various biochemical processes, potentially affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

  • 1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]ethanone
  • 1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]butan-2-one

Comparison: Compared to its analogs, 1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one is unique due to the presence of the prop-2-en-1-one moiety, which may confer distinct chemical and biological properties. This structural difference can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

1-[8-(dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-4-15(18)17-9-5-6-12-7-8-14(16(2)3)10-13(12)11-17/h4,7-8,10H,1,5-6,9,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAMAUHVMBIBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(CCCN(C2)C(=O)C=C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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